Product packaging for S-(-)-Lisuride(Cat. No.:CAS No. 860177-23-7)

S-(-)-Lisuride

Cat. No.: B12096490
CAS No.: 860177-23-7
M. Wt: 338.4 g/mol
InChI Key: BKRGVLQUQGGVSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

S-(-)-Lisuride is a semi-synthetic ergot alkaloid and a potent, non-selective agonist at monoamine receptors . It is recognized for its significant dopaminergic activity, primarily functioning as an agonist at dopamine D2 receptors . This mechanism is central to its research applications in models of Parkinson's disease, where it helps alleviate motor deficits by compensating for the loss of dopaminergic neurons . Its dopaminergic action also underlies its utility in studies of hyperprolactinemia, as it effectively inhibits prolactin secretion from the anterior pituitary . Beyond its dopaminergic effects, this compound exhibits a complex receptor profile. It acts as a partial agonist at the serotonin 5-HT2A receptor and a full or near-full agonist at the 5-HT1A receptor . Despite its structural similarity to the psychedelic compound LSD, this compound is characterized as non-psychedelic. Research indicates that this lack of hallucinogenic effect is likely due to its biased agonism at the 5-HT2A receptor, where it shows a preference for specific signaling pathways, coupled with its potent agonism at 5-HT1A, which is known to counter psychedelic effects . This unique pharmacology makes it an invaluable tool for dissecting 5-HT2A receptor signaling and for investigating novel therapeutics for neuropsychiatric conditions such as depression, with studies demonstrating anti-depressant drug-like activities in animal models . Furthermore, its activity extends to other serotonin receptor subtypes (5-HT1B, 5-HT1D, 5-HT2C) and adrenergic receptors . The compound is administered orally in research settings and has a relatively short elimination half-life of approximately two hours . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26N4O B12096490 S-(-)-Lisuride CAS No. 860177-23-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,1-diethyl-3-(7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinolin-9-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O/c1-4-24(5-2)20(25)22-14-10-16-15-7-6-8-17-19(15)13(11-21-17)9-18(16)23(3)12-14/h6-8,10-11,14,18,21H,4-5,9,12H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRGVLQUQGGVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)NC1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10860218
Record name N′-(9,10-Didehydro-6-methylergolin-8-yl)-N,N-diethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860177-23-7
Record name N′-(9,10-Didehydro-6-methylergolin-8-yl)-N,N-diethylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10860218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Routes and Stereochemical Control of S Lisuride

Strategies for Total Synthesis of S-(-)-Lisuride

The total synthesis of this compound, like other ergoline (B1233604) alkaloids, hinges on the effective construction of its core tetracyclic ergoline skeleton. Most synthetic strategies are adapted from the well-established routes developed for lysergic acid, a closely related natural product and key precursor for many ergoline derivatives. mdpi.com These strategies primarily focus on the sequential or convergent assembly of the four rings (A, B, C, and D).

Initial approaches, pioneered by scientists like Woodward, often began with a pre-existing indole (B1671886) derivative, which forms the A and B rings of the final structure. mdpi.comnih.gov Subsequent steps would then focus on constructing the C and D rings. Modern synthetic strategies have introduced more convergent and efficient methods. Key reactions frequently employed in the construction of the ergoline framework include:

Palladium-catalyzed reactions: Intramolecular Heck reactions are a powerful tool for forming the C ring and establishing the C9-C10 double bond characteristic of the lysergol (B1675761) family. researchgate.netresearchgate.netresearchgate.net

Ring-Closing Metathesis (RCM): This reaction is often used to form the D ring of the ergoline structure. researchgate.net

Fischer Indolization: A classic method used in earlier syntheses to construct the indole ring system (rings A and B). chemrxiv.org

Aldol (B89426) Condensation: Utilized to build key carbon-carbon bonds necessary for ring formation. jst.go.jp

Recent advancements have focused on novel C-C bond-forming strategies to prepare the ergoline core, such as bridging the B- and D-ring systems in the later stages of the synthesis. nih.gov These approaches offer flexibility and may allow for the synthesis of novel analogues. nih.govsci-hub.se

The table below summarizes some notable strategies developed for the synthesis of the related lysergic acid, the principles of which are applicable to the synthesis of the this compound ergoline core.

Table 1: Key Strategies for Ergoline Skeleton Synthesis

Synthetic Strategy/Method Key Reactions & Features Reference(s)
Woodward Synthesis Started from an indole-3-propionic acid derivative. Involved construction of a tricyclic ketone intermediate, followed by cyclization to form the tetracyclic system. mdpi.comnih.gov
Ramage Synthesis Utilized a different approach to the tricyclic ketone intermediate. nih.gov
Fukuyama Synthesis Employs an Evans aldol reaction for stereocontrol, followed by ring-closing metathesis and an intramolecular Heck reaction to form the C and D rings. researchgate.net
Heck Coupling Methods Focuses on intramolecular Heck reactions as a key step to close the C-ring and form the C9-C10 double bond. researchgate.netresearchgate.net

| Dearomative Strategy | A concise approach involving the coupling, dearomatization, and cyclization of simple aromatic precursors like halopyridine and haloindole derivatives. | chemrxiv.org |

Enantioselective Synthesis Methodologies

Achieving the correct absolute stereochemistry at the chiral centers (C-5 and C-8) is paramount for the biological function of this compound. Enantioselective synthesis, also known as asymmetric synthesis, is employed to produce the desired S-(-)-enantiomer in high purity over its inactive or differently active isomers. wikipedia.org This control is achieved through several primary approaches. numberanalytics.comfiveable.me

Chiral Pool Synthesis: This strategy utilizes a readily available, enantiomerically pure natural product as the starting material. For ergoline alkaloids, L-tryptophan is a common chiral starting block, as it already contains the indole nucleus and a chiral center that can be used to direct the stereochemistry of subsequent transformations. mdpi.com

Chiral Auxiliaries: A chiral auxiliary is a temporary chemical compound that is attached to the substrate to guide the stereochemical outcome of a reaction. The Evans oxazolidinone auxiliary, for example, can be used in aldol reactions to create new stereocenters with high predictability. researchgate.netnumberanalytics.com After the desired stereocenter is set, the auxiliary is removed.

Chiral Catalysts: A small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. numberanalytics.com Asymmetric hydrogenation and palladium-catalyzed asymmetric allylation are examples where chiral ligands on a metal catalyst create a chiral environment that favors the formation of one enantiomer over the other. thieme-connect.de

Diastereoselective Reactions: When a molecule already contains a chiral center, new stereocenters can often be introduced with a specific configuration relative to the existing one. Synthetic strategies often leverage this principle to set the stereochemistry of multiple centers in a controlled sequence. youtube.com

The influence of the C-8 stereocenter is particularly critical for the pharmacological profile of ergoline derivatives. researchgate.net The methodologies used must therefore ensure precise control over the configuration at this position.

Table 2: Methodologies for Stereochemical Control

Methodology Description Example Application Reference(s)
Chiral Auxiliary A removable chiral group directs the stereoselective formation of a new chiral center. Evans aldol reaction using a chiral oxazolidinone to set allylic stereocenters. researchgate.netnumberanalytics.com
Chiral Catalyst A chiral catalyst creates an asymmetric environment, lowering the activation energy for the formation of one enantiomer. Pd-catalyzed asymmetric N-allylation using a C2-symmetric diphosphine ligand. thieme-connect.de
Chiral Pool Synthesis Utilizes a naturally occurring enantiopure compound as the starting material. Using L-tryptophan to provide the indole core and an initial stereocenter. mdpi.com

| Substrate Control | An existing stereocenter in the substrate molecule directs the formation of subsequent stereocenters. | Formation of the ergoline framework where existing ring conformations influence the approach of reagents. | youtube.com |

Stereochemical Purity and Isomeric Characterization Techniques

After synthesis, it is crucial to verify the stereochemical purity of this compound and quantify the presence of any undesired isomers, such as the L-(+)-enantiomer. Several analytical techniques are employed for this purpose.

Capillary Zone Electrophoresis (CZE): CZE has proven to be a highly effective method for the separation of lisuride (B125695) enantiomers. A specific CZE method was developed that can detect the undesirable L-lisuride enantiomer at levels as low as 0.02%. researchgate.net This high sensitivity is achieved by optimizing the background electrolyte (BGE) and using a chiral selector. Cyclodextrins, particularly gamma-cyclodextrin (B1674603) (γ-CD), are used as BGE modifiers to create a chiral environment that allows for the differential migration of the enantiomers. researchgate.net

Table 3: Optimized CZE Method for Lisuride Enantiomer Separation

Parameter Condition Purpose Reference
Technique Capillary Zone Electrophoresis (CZE) Separation of charged molecules in a capillary. researchgate.net
Chiral Selector Gamma-cyclodextrin (γ-CD) Forms transient diastereomeric complexes with the enantiomers, leading to different electrophoretic mobilities. researchgate.net
Electrolyte Acidic Buffer To ensure the analytes are protonated and carry a positive charge for migration in the electric field. researchgate.net
Detection Limit 0.02% of L-lisuride Allows for highly sensitive quantification of the enantiomeric impurity. researchgate.net
Precision 2.0% at 5 mg/L Demonstrates the reproducibility of the method. researchgate.net

| Accuracy | 101 ± 4% at 5 mg/L | Shows the method's ability to correctly quantify the analyte. | researchgate.net |

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is another cornerstone technique for separating enantiomers. uma.es This method relies on a chiral stationary phase (CSP), which contains a chiral selector immobilized on the support material (e.g., silica (B1680970) gel). researchgate.net The enantiomers of the analyte interact differently with the CSP, forming temporary diastereomeric complexes with different stabilities, which results in different retention times and thus separation. researchgate.net Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are among the most widely used and effective for a broad range of chiral compounds. scielo.org.mxscholarsresearchlibrary.com

Other analytical methods used in conjunction with separation techniques include:

Polarimetry: Measures the rotation of plane-polarized light caused by a chiral compound. This compound will rotate light in a specific direction (levorotatory, or "-"), and the magnitude of rotation is proportional to its concentration and enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents or chiral derivatizing agents can induce chemical shift differences between enantiomers, allowing for their quantification.

Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light, providing information about the stereochemistry of the molecule. uma.es

Molecular Pharmacology and Receptor Binding Profile of S Lisuride

Dopamine (B1211576) Receptor Subtype Affinities and Selectivity

S-(-)-Lisuride demonstrates significant interactions with both D1-like and D2-like dopamine receptor families.

D1-like Receptor Interactions (D1, D5)

This compound displays a lower affinity for the D1-like receptor family, which includes the D1 and D5 subtypes, compared to its affinity for the D2-like family. wikipedia.orgnsj.org.sa Some studies characterize its interaction with D1 receptors as that of a mild or partial antagonist. nsj.org.sacambridge.org Specifically, research has reported low-nanomolar affinity for the dopamine D1 and D5 receptors. wikipedia.org One study noted a Ki value of 35.4 nM for lisuride (B125695) at D1 receptors. nih.gov

D2-like Receptor Interactions (D2, D3, D4)

This compound exhibits a high affinity for the D2-like receptor family, encompassing the D2, D3, and D4 subtypes. wikipedia.orgmdpi.com This high affinity is considered a cornerstone of its clinical efficacy in conditions such as Parkinson's disease. wikipedia.orgnih.gov

Lisuride is a potent agonist at D2 receptors, with reported Ki values of 0.61 nM and 0.95 nM in human striatum. nih.gov Other studies have reported Ki values of 2.0 nM and a pKi of 9.3 for the D2 receptor. nih.govguidetopharmacology.org It has been shown to be a partial agonist at the D2L receptor subtype. nih.gov The potency of lisuride at the human D2 receptor is notably high, with a threshold concentration of 10 pM. researchgate.net

The affinity of this compound for the D3 receptor is also in the sub-nanomolar to low-nanomolar range. wikipedia.orgmdpi.com Studies have reported Ki values of 1.08 nM and 1.7 nM, and a pKi of 9.6. nih.govguidetopharmacology.org Some research suggests that lisuride has a higher affinity for D3 receptors than for D2 receptors. mdpi.com

For the D4 receptor, this compound demonstrates low-nanomolar affinity. wikipedia.org

Receptor SubtypeBinding Affinity (K_i)pK_iNotes
D1 35.4 nM nih.govMild/partial antagonist activity reported. nsj.org.sacambridge.org
D2 0.61 nM nih.gov, 0.95 nM nih.gov, 2.0 nM nih.gov9.3 guidetopharmacology.orgPotent partial agonist. nih.govresearchgate.net
D3 1.08 nM nih.gov, 1.7 nM guidetopharmacology.org9.6 guidetopharmacology.orgHigh affinity, potentially higher than for D2. mdpi.com
D4 Low-nanomolar affinity wikipedia.org
D5 Low-nanomolar affinity wikipedia.org

Ligand Binding Kinetics at Dopamine Receptors

The interaction of this compound with dopamine receptors is dynamic. At D2-like receptors, it acts as an agonist. drugbank.comnih.gov Blockade of D1-like and D2-like receptor activities with selective antagonists has been shown to not unmask psychedelic-like effects, suggesting the dopaminergic actions of lisuride are distinct from its serotonergic effects. acs.orgnih.gov

Serotonin (B10506) Receptor Subtype Affinities and Selectivity

This compound's interaction with the serotonin system is complex, demonstrating high affinity for multiple receptor subtypes across different families. wikipedia.orgdrugbank.comnih.gov

5-HT1 Receptor Family Interactions (5-HT1A, 5-HT1B, 5-HT1D)

This compound is a potent agonist at the 5-HT1A receptor. wikipedia.orgacs.org It displays high affinity for this receptor, with reported Ki values of 0.4 nM and 0.5 nM. nih.govguidetopharmacology.org Studies have also reported pKi values of 9.4 and 9.8. guidetopharmacology.org This potent 5-HT1A agonism is thought to contribute to its non-psychedelic profile by potentially counteracting the effects of 5-HT2A receptor activation. acs.org

For the 5-HT1B receptor, this compound acts as a full agonist. wikipedia.orgnih.gov It has a reported pIC50 of 8.0. guidetopharmacology.org

This compound also demonstrates high, sub-nanomolar affinity for the 5-HT1D receptor, where it functions as a full or near-full agonist. wikipedia.org A pKd value of 8.0 has been reported for its binding to the pig 5-HT1D receptor. guidetopharmacology.org

Receptor SubtypeBinding Affinity (K_i / pK_i / pIC50 / pK_d)Functional Activity
5-HT1A K_i: 0.4 nM guidetopharmacology.org, 0.5 nM nih.gov / pK_i: 9.4 guidetopharmacology.org, 9.8 guidetopharmacology.orgPotent agonist wikipedia.orgacs.org
5-HT1B pIC50: 8.0 guidetopharmacology.orgFull agonist wikipedia.orgnih.gov
5-HT1D pK_d: 8.0 guidetopharmacology.orgFull/near-full agonist wikipedia.org

5-HT2 Receptor Family Interactions (5-HT2A, 5-HT2B, 5-HT2C)

The interaction of this compound with the 5-HT2 receptor family is particularly noteworthy due to its structural similarity to the classic psychedelic LSD. nih.gov

At the 5-HT2A receptor, this compound is a partial agonist. wikipedia.orgdrugbank.com It binds with high affinity, with reported Ki values in the low nanomolar range (2-6 nM), and pKi values of 8.6 and 9.06. guidetopharmacology.orgacs.org Despite being a 5-HT2A agonist, lisuride does not typically produce hallucinogenic effects, a characteristic attributed to its biased agonism, favoring G protein signaling over β-arrestin pathways, and its potent 5-HT1A agonism. acs.orgnih.gov

This compound acts as a silent antagonist at the 5-HT2B receptor. wikipedia.orgresearchgate.net This is a key difference from other ergoline (B1233604) derivatives like pergolide (B1684310) and cabergoline, and it is believed to be the reason for its lack of association with cardiac valvulopathy. wikipedia.orgresearchgate.net It binds to this receptor with high affinity, with reported Ki values of 1.1 nM and 3.24 nM, and a pKi of 8.9. guidetopharmacology.org

At the 5-HT2C receptor, this compound is a partial agonist. wikipedia.orgdrugbank.com It has been reported to be an efficacious agonist at this receptor. acs.org Binding studies have shown a pKd of 4.3 for the piglet choroid plexus receptor. guidetopharmacology.org

Receptor SubtypeBinding Affinity (K_i / pK_i / pK_d)Functional Activity
5-HT2A K_i: 2-6 nM acs.org, 0.87 nM guidetopharmacology.org / pK_i: 8.6 guidetopharmacology.org, 9.06 guidetopharmacology.orgPartial agonist wikipedia.orgdrugbank.com
5-HT2B K_i: 1.1 nM guidetopharmacology.org, 3.24 nM guidetopharmacology.org / pK_i: 8.9 guidetopharmacology.orgSilent antagonist wikipedia.orgresearchgate.net
5-HT2C pK_d: 4.3 guidetopharmacology.orgPartial agonist wikipedia.orgdrugbank.com, Efficacious agonist acs.org

Other Serotonin Receptor Subtype Affinities (e.g., 5-HT5A)

Beyond the well-characterized interactions with 5-HT1 and 5-HT2 receptor families, this compound demonstrates affinity for other serotonin receptor subtypes, notably the 5-HT5A receptor. auctoresonline.org The human 5-HT5A receptor, while less understood than other serotonin receptors, is primarily located in brain regions associated with learning and memory. bmbreports.org Structural and pharmacological studies have identified lisuride as a partial agonist at the human 5-HT5A receptor. auctoresonline.orgbmbreports.orgwikipedia.org The interaction of lisuride with the 5-HT5A receptor involves weaker interactions with transmembrane helices TM3 and TM6 compared to full agonists. auctoresonline.org The development of selective ligands for the 5-HT5A receptor has been challenging, with ergoline derivatives like lisuride being among the compounds with the highest affinity. nih.gov

Adrenergic Receptor Subtype Affinities and Selectivity

This compound exhibits a complex interaction profile with adrenergic receptors, binding to both α1 and α2 subtypes. wikipedia.orgnih.gov This broad activity across adrenergic receptors contributes to its classification as a pharmacologically non-selective or "dirty drug". wikipedia.org

This compound displays low-nanomolar affinity for α1-adrenergic receptor subtypes (α1A, α1B, and α1D). wikipedia.org It functions as a silent antagonist at these receptors. wikipedia.org The α1-adrenergic receptors are G-protein coupled receptors involved in regulating the sympathetic nervous system by binding norepinephrine (B1679862) and epinephrine. frontiersin.org There are three distinct α1-adrenergic receptor subtypes: α1A, α1B, and α1D, which are involved in various aspects of neurotransmission and cognition. frontiersin.org

This compound demonstrates sub-nanomolar affinity for all three α2-adrenergic receptor subtypes (α2A, α2B, and α2C), where it acts as a silent antagonist. wikipedia.org The α2-adrenergic receptors are G-protein coupled receptors linked to the Gi heterotrimeric G-protein and are activated by catecholamines like norepinephrine and epinephrine. wikipedia.org These receptors are located in both the central and peripheral nervous systems and are involved in functions such as pain perception, sedation, and blood pressure regulation. guidetopharmacology.orgnih.gov Lisuride is among several anti-Parkinsonian drugs that show high potency in competing for α2-adrenoceptor binding. guidetopharmacology.org

Histamine (B1213489) H1 Receptor Interactions

This compound interacts with the histamine H1 receptor, displaying low-nanomolar affinity. wikipedia.orgguidetopharmacology.org It has been characterized as a partial agonist at the H1 receptor. wikipedia.org Research comparing the stereoisomers of lisuride revealed that the 8S-lisuride (this compound) enantiomer is significantly more potent at histamine H1 receptors than its 8R-lisuride counterpart. nih.gov Specifically, this compound acts as a potent partial agonist at guinea pig H1 receptors and a silent antagonist at human H1 receptors in GTPase studies. nih.gov This interaction with H1 receptors may be clinically relevant, as these receptors are known to modulate dopaminergic transmission in the brain. nih.gov

Other Receptor Target Characterization (e.g., TrkB)

Recent research has identified a novel and significant target for lisuride: the Tropomyosin receptor kinase B (TrkB), which is the primary receptor for Brain-Derived Neurotrophic Factor (BDNF). researchgate.netnih.gov Psychedelics, including the structurally similar lysergic acid diethylamide (LSD), have been shown to directly bind to TrkB. researchgate.netnih.gov This binding is believed to mediate the neuroplasticity-promoting and antidepressant-like effects of these compounds. researchgate.netnih.gov Computational studies investigating the binding interactions of lysergol (B1675761) derivatives have included TrkB receptors as a target of interest. utupub.fi The interaction of antidepressants and psychedelics with TrkB has been localized to the transmembrane domain of TrkB dimers. researchgate.net

Interactive Data Tables

Table 1: this compound Receptor Binding Affinities (Ki in nM)

Receptor SubtypeBinding Affinity (Ki in nM)Functional Activity
Serotonin Receptors
5-HT5AData not consistently availablePartial Agonist wikipedia.org
Adrenergic Receptors
α1A-AdrenergicLow-nanomolar wikipedia.orgSilent Antagonist wikipedia.org
α1B-AdrenergicLow-nanomolar wikipedia.orgSilent Antagonist wikipedia.org
α1D-AdrenergicLow-nanomolar wikipedia.orgSilent Antagonist wikipedia.org
α2A-AdrenergicSub-nanomolar wikipedia.orgSilent Antagonist wikipedia.org
α2B-AdrenergicSub-nanomolar wikipedia.orgSilent Antagonist wikipedia.org
α2C-AdrenergicSub-nanomolar wikipedia.orgSilent Antagonist wikipedia.org
Histamine Receptors
H119 guidetopharmacology.orgPartial Agonist wikipedia.org
Other Receptors
TrkBHigh affinity researchgate.netPositive Allosteric Modulator

Intracellular Signal Transduction and Biased Agonism of S Lisuride

G Protein-Coupled Receptor (GPCR) Signaling Pathways

S-(-)-Lisuride interacts with various GPCRs, leading to the activation and modulation of several key signaling pathways.

Gq/11-mediated Signaling Activation (e.g., PLC, IP3, DAG)

Both this compound and LSD bind with high affinity to serotonin (B10506) 5-HT2A receptors and can signal through the Gαq pathway. nih.govnih.gov This activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). researchgate.netresearchgate.net IP3 mobilizes intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). researchgate.netresearchgate.net

However, studies have revealed significant differences in the magnitude of Gq/11-mediated signaling between this compound and hallucinogenic agonists. For instance, when compared to the hallucinogen 1-(2,5-dimethoxy-4-iodophenyl)-2-aminopropane (DOI), this compound induces a strikingly lower magnitude of signaling through the Gq pathway. researchgate.net This includes lower levels of phosphorylated PLC, PKC, and other downstream effectors, as well as reduced production of IP3 and DAG. researchgate.net Similarly, while LSD is an efficacious agonist for Gαq signaling at 5-HT2A receptors, this compound demonstrates weaker partial agonism in miniGαq recruitment assays. nih.govacs.org This suggests that while this compound can activate the Gq/11 pathway, its efficacy is significantly lower than that of hallucinogenic compounds.

Gi/o-mediated Signaling Modulation

A key distinction in the signaling profiles of this compound and hallucinogenic agonists like LSD lies in their differential engagement of the Gi/o pathway. Research indicates that hallucinogens selectively activate Gi/o-dependent signaling both in vitro and in vivo, a characteristic not shared by non-hallucinogenic 5-HT2A receptor agonists such as this compound. nih.gov

Specifically, LSD has been shown to regulate pertussis toxin-sensitive Gi/o proteins, while this compound does not appear to activate this pathway. researchgate.netnih.gov Pretreatment with pertussis toxin, which inactivates Gi/o proteins, abolishes ERK1/2 phosphorylation induced by hallucinogens like DOI and LSD, but does not affect the responses induced by this compound. nih.gov Furthermore, the induction of early growth response genes like Egr-1 and Egr-2, a downstream effect of the Gi/o-dependent pathway, is consistently activated by hallucinogens but not by non-hallucinogenic agonists like this compound. nih.gov

Gs-mediated Signaling Analysis

Recent studies suggest that the Gs signaling pathway may also play a role in distinguishing between hallucinogenic and non-hallucinogenic 5-HT2A receptor agonists. Some research indicates that hallucinogenic agonists like DOM and 25CN-NBOH activate both Gq and Gs signaling, whereas non-hallucinogenic agonists such as this compound and TBG only activate Gq signaling. researchgate.net However, other findings report that LSD has minimal activity at Gs proteins. nih.gov Further research is needed to fully elucidate the role of Gs-mediated signaling in the pharmacological profile of this compound.

Beta-Arrestin Recruitment and Signaling Cascades

Beta-arrestins (β-arrestins) are crucial proteins involved in the regulation of GPCR signaling. nih.gov Upon agonist binding and receptor phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited to the receptor. nih.govfrontiersin.org This recruitment can lead to the termination of G protein-mediated signaling, receptor internalization, and the initiation of distinct β-arrestin-dependent signaling cascades. frontiersin.orgbiomolther.org

This compound demonstrates a different profile of β-arrestin recruitment compared to LSD. In vitro assays show that this compound acts as a partial agonist for β-arrestin 2 recruitment at the 5-HT2A receptor, with a lower efficacy compared to LSD. nih.govacs.org Specifically, this compound displayed 52% and 45% of the maximal efficacy (Emax) of LSD and serotonin, respectively, in a β-arrestin 2 recruitment assay. nih.gov This partial agonism means that this compound can also act as an antagonist, blocking the more robust β-arrestin 2 recruitment induced by LSD. acs.org

Functional Selectivity (Biased Agonism) at 5-HT2A Receptors

The concept of functional selectivity, or biased agonism, describes the ability of different ligands to stabilize distinct receptor conformations, leading to preferential activation of specific downstream signaling pathways. frontiersin.orgbiorxiv.org this compound is a prime example of a biased agonist at the 5-HT2A receptor. It is considered a G protein-biased agonist, in contrast to LSD which is described as being β-arrestin-biased at the same receptor. frontiersin.orgbiorxiv.orgnih.gov

This biased signaling profile is believed to be a key reason for the lack of psychedelic effects with this compound. nih.govfrontiersin.org The weaker activation of the Gq pathway and the lack of significant Gi/o pathway engagement, coupled with its partial agonist activity at the β-arrestin pathway, contribute to its distinct pharmacological effects compared to hallucinogenic compounds. acs.orgnih.gov

This compound vs. Lysergic Acid Diethylamide (LSD) Comparative Analysis

The comparison between this compound and LSD provides a clear illustration of biased agonism at the 5-HT2A receptor.

Gq/11 Signaling: LSD is a high-efficacy agonist for Gαq signaling. nih.govacs.org In contrast, this compound shows weak partial agonism in miniGαq recruitment assays and its efficacy in activating the Gq pathway is significantly lower. nih.govacs.org

Gi/o Signaling: LSD activates Gi/o-dependent signaling pathways, a feature not observed with this compound. nih.gov

Beta-Arrestin 2 Recruitment: LSD demonstrates high efficacy and potency in recruiting β-arrestin 2. nih.govacs.org this compound, on the other hand, exhibits partial efficacy for β-arrestin 2 recruitment and can antagonize the effects of LSD at this pathway. nih.govacs.org

Table 1: Comparative In Vitro Efficacy of this compound and LSD at the 5-HT2A Receptor

Signaling Pathway This compound Efficacy LSD Efficacy Reference
miniGαq Recruitment Weak partial agonist (does not achieve >70% of 5-HT Emax) High efficacy agonist nih.govacs.org
β-arrestin 2 Recruitment Partial agonist (52% of LSD Emax, 45% of 5-HT Emax) High efficacy agonist nih.govacs.org

This differential engagement of intracellular signaling pathways ultimately underlies the distinct pharmacological and behavioral profiles of these two structurally related compounds.

Implications of G-Protein Biased Signaling

This compound (henceforth Lisuride) demonstrates functional selectivity, also known as biased agonism, at the serotonin 5-HT₂A receptor (5-HT₂AR). frontiersin.org This means that while it binds to the same receptor as other agonists like lysergic acid diethylamide (LSD), it preferentially activates certain intracellular signaling pathways over others. frontiersin.org Specifically, Lisuride (B125695) is characterized as a G protein-biased agonist at the 5-HT₂AR. frontiersin.orgnih.govnih.gov Activation of the 5-HT₂AR can stimulate both G protein-mediated signaling and pathways mediated by β-arrestin (βArr). frontiersin.orgbiorxiv.org Lisuride's bias favors the G protein pathway, distinguishing it from structurally related compounds like LSD, which shows a bias towards β-arrestin signaling. frontiersin.orgnih.gov

The implications of this G protein-biased signaling are significant, particularly in explaining the different pharmacological profiles of Lisuride and LSD. nih.gov Although both are high-affinity partial agonists at the 5-HT₂AR, Lisuride is generally non-hallucinogenic at typical doses, whereas LSD is a potent psychedelic. nih.govnih.govwikipedia.org Research suggests that the hallucinogenic effects of 5-HT₂AR agonists are linked to the recruitment of β-arrestin 2, while the therapeutic effects, such as antidepressant-like activity, may be mediated primarily through G protein signaling. nih.govbiorxiv.org

Studies in mouse models provide substantial evidence for this distinction. In experiments using wild-type (WT), β-arrestin1 knockout (βArr1-KO), and β-arrestin2 knockout (βArr2-KO) mice, Lisuride was found to exert antidepressant-like responses without inducing significant hallucinogenic-like behaviors, such as head-twitch responses (HTR), which are robustly stimulated by LSD. nih.govbiorxiv.org The very low incidence of HTRs with Lisuride, even in mice lacking β-arrestins, further supports its G protein bias at the 5-HT₂AR. biorxiv.orgnih.gov These findings suggest that G protein-biased signaling at the 5-HT₂AR may offer a novel therapeutic strategy to separate the potential antidepressant and anxiolytic benefits of serotonergic compounds from their hallucinogenic effects. biorxiv.org

Further in-vitro research has quantified the differences in signaling pathways activated by Lisuride compared to other 5-HT₂AR agonists. One study systematically compared the signaling signatures evoked by Lisuride versus the hallucinogenic agonist DOI (2,5-Dimethoxy-4-iodoamphetamine). The results showed that Lisuride induced significantly lower levels of downstream signaling molecules compared to DOI, including phospho-PLC, pPKC, pERK, pCaMKII, and pCREB, as well as lower production of the second messengers IP₃ and diacylglycerol (DAG). acs.org This highlights that different ligands can produce distinct signaling signatures in terms of both magnitude and kinetics at the 5-HT₂A receptor. acs.org

Table 1: Comparative In Vitro Signaling Profile of Lisuride and LSD at the 5-HT₂A Receptor

Ligand Primary Signaling Bias Efficacy for β-arrestin 2 Recruitment (Compared to LSD) Efficacy for miniGαq Recruitment (Compared to LSD) Associated Behavioral Effect
This compound G Protein frontiersin.orgnih.gov Partial agonist effect (52% of LSD Eₘₐₓ) acs.org Weak partial agonist effect (15% of LSD Eₘₐₓ) acs.org Non-hallucinogenic, antidepressant-like effects nih.govbiorxiv.org
LSD β-Arrestin frontiersin.orgnih.govnih.gov High efficacy acs.org High efficacy acs.org Hallucinogenic nih.govwikipedia.org

Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) Pathway Modulation

The Phosphatidylinositol 3-Kinase/Protein Kinase B (PI3K/Akt) signaling pathway is a critical regulator of numerous cellular processes, including cell survival, proliferation, and apoptosis. nih.govfrontiersin.org Its modulation is a key area of research in neurodegenerative diseases like Parkinson's disease (PD), where it plays a role in neuroinflammation and neuronal survival. frontiersin.orgscientificarchives.com

Recent research has investigated the effects of Lisuride on the PI3K/Akt pathway, particularly in the context of neuroprotection. A study exploring the potential synergistic effects of Lisuride and the dietary flavonoid Tiliroside in a 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-induced rat model of PD found that their co-administration significantly modulates this pathway. researchgate.netnih.gov

In the MPTP model, which mimics the dopaminergic neurodegeneration seen in PD, a significant decrease in the ratio of phosphorylated Akt (pAkt) to total Akt (Akt) was observed, indicating impaired PI3K/Akt signaling. nih.gov However, the combined treatment with Lisuride and Tiliroside effectively counteracted this reduction, leading to a significant increase in the pAkt/Akt ratio. nih.govresearchgate.net This suggests a protective and positive influence of the co-treatment on the Akt signaling cascade. nih.gov

The activation of the PI3K/Akt pathway by the Lisuride-Tiliroside combination led to several beneficial downstream effects. These included an increase in the anti-apoptotic protein B-cell lymphoma 2 (Bcl-2) and a decrease in the activity of caspase 3, a key executioner of apoptosis. researchgate.netnih.govmdpi.com Consequently, this modulation contributed to the protection of dopaminergic neurons and an improvement in motor function in the PD model rats. researchgate.net The study highlights the potential of using Lisuride in combination with other bioactive compounds to enhance its neuroprotective effects by targeting crucial cell survival pathways like PI3K/Akt. researchgate.netnih.gov

Table 2: Effects of Lisuride and Tiliroside Co-Treatment on PI3K/Akt Pathway and Related Markers in an MPTP-Induced Parkinson's Disease Model

Treatment Group pAkt/Akt Ratio B-cell lymphoma 2 (Bcl-2) Level Caspase 3 Activity Neuroinflammatory Markers (TNF-α, IL-1)
MPTP Control Significantly decreased nih.gov Decreased Increased Increased
Lisuride + Tiliroside Significantly increased (compared to MPTP control) nih.govresearchgate.net Increased researchgate.netmdpi.com Decreased researchgate.netmdpi.com Reduced researchgate.netmdpi.com

Preclinical Methodologies in S Lisuride Research

In Vitro Pharmacological Assay Design

In vitro assays are fundamental in determining the binding affinity and functional activity of S-(-)-Lisuride at a molecular level. These assays provide a controlled environment to study drug-receptor interactions without the complexities of a whole biological system.

Radioligand binding assays are a cornerstone in pharmacological research, utilized to determine the affinity of a compound for a specific receptor. In the context of this compound, these assays have been instrumental in defining its receptor binding profile. Studies have demonstrated that this compound possesses a high affinity for several serotonin (B10506) (5-HT) and dopamine (B1211576) (D) receptor subtypes. nih.gov

Competition binding assays, a common type of radioligand assay, have been used to determine the inhibition constants (Ki) of this compound at various receptors. For instance, research has shown that this compound binds with high affinity to 5-HT1A and D2 receptors. nih.gov In studies using mouse brain tissue, this compound displayed high affinities in the low nanomolar range for both 5-HT1A and 5-HT2A receptors. nih.gov

Receptor SubtypeRadioligand UsedTissue/Cell LineKi (nM)
5-HT1A[3H]8-OH-DPATMouse Brain2-6 nih.gov
5-HT2A[3H]M100907Mouse Brain2-6 nih.gov
D2--2.0 nih.gov
D3--1.7 wikipedia.org

This table summarizes the binding affinities (Ki values) of this compound for various receptor subtypes as determined by radioligand binding assays.

Beyond binding affinity, receptor functional assays are critical for determining whether a compound acts as an agonist, antagonist, or inverse agonist at a receptor. For this compound, these assays have revealed a complex functional profile, particularly at serotonin receptors.

Functional studies in recombinant cells expressing 5-HT2A and 5-HT2C receptors have shown that this compound acts as a potent partial agonist at both receptor subtypes. critter.science Partial agonism means that it activates the receptor but elicits a submaximal response compared to a full agonist.

One common method to assess the function of G-protein coupled receptors, such as the 5-HT2A receptor, is to measure downstream signaling events. This compound has been shown to stimulate Gq/11 activation, leading to the release of intracellular calcium (calcium flux). frontiersin.organimaldiversity.org Other functional assays, such as miniGαq and β-arrestin 2 recruitment assays, have further characterized the signaling pathways activated by this compound. nih.gov These studies have indicated that this compound displays partial efficacy for both miniGαq and β-arrestin 2 recruitment at the 5-HT2A receptor. nih.gov

To understand the cellular consequences of receptor activation by this compound, researchers employ cell-based signaling pathway studies. Human Embryonic Kidney 293 (HEK293) cells are frequently used for these studies because they are easily transfected to express specific receptors of interest.

In HEK293 cells expressing the 5-HT2A receptor, this compound has been shown to stimulate signaling pathways, though to a lesser extent than other agonists like DOI (2,5-dimethoxy-4-iodoamphetamine). mdpi.com Studies in cortical neuronal cultures provide a more physiologically relevant model. In these cultures, it has been observed that this compound can activate Gq/11 signaling through the 5-HT2A receptor. mdpi.com

Research comparing the signaling signatures of this compound and the hallucinogenic 5-HT2A receptor agonist DOI in HEK293 cell lines and cortical neuronal cultures revealed distinct differences. DOI evoked a more enhanced signaling response, with higher levels of key signaling molecules such as phospho-PLC, pPKC, pERK, pCaMKII, and pCREB, as well as greater production of IP3 and DAG. mdpi.com This suggests that while both compounds act on the same receptor, they initiate different downstream signaling cascades, which may account for their different behavioral effects.

In Vivo Animal Model Selection and Design

In vivo animal models are indispensable for investigating the integrated physiological and behavioral effects of this compound. The choice of animal model is critical and depends on the specific research question being addressed.

Rodents, particularly mice and rats, are the most commonly used animal models in neuropharmacological research due to their well-characterized genetics, physiology, and behavior. A variety of behavioral paradigms in rodents have been used to evaluate the effects of this compound.

In mice, this compound has been shown to suppress the head-twitch response (HTR), a behavior considered to be a proxy for hallucinogenic-like activity in humans. nih.gov It also produces potent hypothermia and hypolocomotion. nih.gov Studies in β-arrestin knockout mice have suggested that this compound is a G protein biased agonist at the 5-HT2A receptor. frontiersin.org Furthermore, in mouse models of depression, such as the vesicular monoamine transporter 2 (VMAT2) heterozygous mouse, this compound has demonstrated antidepressant-like effects. frontiersin.org

In rats, this compound has been investigated in models of depression, where it was found to reduce immobility time in the forced swim test. nih.gov Drug discrimination studies in rats have shown that the discriminative stimulus effects of this compound are mediated by the dual activation of 5-HT1A and D2 receptor sites. nih.gov

Animal ModelBehavioral ParadigmKey Findings for this compound
MouseHead-Twitch Response (HTR)Suppresses HTR nih.gov
MouseLocomotor ActivityPotently reduces motor activity and rearing nih.gov
MousePrepulse Inhibition (PPI)Disrupts PPI in βArr1 knockout mice frontiersin.org
MouseModels of Depression (e.g., VMAT2 heterozygotes)Exerts antidepressant-like effects frontiersin.org
RatForced Swim TestReduces immobility time nih.gov
RatDrug DiscriminationStimulus properties mediated by 5-HT1A and D2 receptors nih.gov
RatReserpine-induced hypothermiaInhibits hypothermia nih.gov
RatMuricide in olfactory bulbectomized ratsSuppresses muricidal behavior nih.gov

This table summarizes the use of rodent models in the neuropharmacological evaluation of this compound and key behavioral findings.

While rodents are valuable models, non-rodent species can offer unique advantages for studying specific behavioral phenotypes. The least shrew (Cryptotis parva) has been used in this compound research, particularly for investigating behaviors that may differ from those observed in rodents.

In contrast to the effects seen in mice, this compound has been reported to produce hyperlocomotion in the least shrew, in addition to a robust head-twitch response. nih.gov This highlights potential species differences in the behavioral effects of this compound and underscores the importance of using a variety of animal models to fully characterize a compound's pharmacological profile. The least shrew is also utilized as a model for emesis (vomiting), a complex physiological response that is not present in rodents. nih.gov This makes it a valuable model for studying the potential anti-emetic or emetic properties of compounds acting on the central nervous system.

Neurochemical Analysis Techniques in Animal Models (e.g., neurotransmitter content, turnover)

To elucidate the mechanism of action of this compound at the synaptic level, preclinical research in animal models employs sophisticated neurochemical analysis techniques. These methods are crucial for quantifying the compound's effects on the synthesis, release, and metabolism of key neurotransmitters, particularly dopamine and serotonin. The primary goals are to measure the real-time concentrations of these neurochemicals in specific brain regions and to understand their turnover rates following administration of the compound.

A principal technique utilized in this field is in vivo microdialysis. nih.govnih.gov This procedure involves the implantation of a semipermeable probe into a targeted brain region, such as the striatum, in a freely moving animal. nih.gov The probe is continuously perfused with a physiological solution, allowing for the collection of extracellular fluid containing neurotransmitters and their metabolites. This method provides dynamic information about neurochemical fluctuations over time. nih.gov

Following sample collection via microdialysis, the dialysates are typically analyzed using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). nih.govamuzainc.comspringernature.com This highly sensitive and specific analytical method allows for the simultaneous separation and quantification of various monoamines and their metabolites from a single small-volume sample. amuzainc.comresearchgate.net The technique can accurately measure compounds such as dopamine, 3,4-dihydroxyphenylacetic acid (DOPAC), homovanillic acid (HVA), serotonin, and 5-hydroxyindoleacetic acid (5-HIAA). nih.govnih.gov The concentrations of these metabolites provide an indirect measure of neurotransmitter turnover; for instance, the ratios of DOPAC and HVA to dopamine are often used to estimate the rate of dopamine metabolism.

Research using these methodologies has provided significant insights into the neurochemical profile of this compound. For example, studies in rat models of transient global cerebral ischemia have utilized in vivo microdialysis in the striatum coupled with HPLC-EC analysis to investigate the compound's effects. nih.gov These experiments demonstrated that this compound can significantly attenuate the ischemia-induced surge in extracellular dopamine. nih.gov The analysis of dopamine and its metabolites, DOPAC and HVA, alongside the serotonin metabolite 5-HIAA, provides a comprehensive picture of the compound's modulatory effects on both dopaminergic and serotonergic systems under pathological conditions. nih.gov Such findings are critical for understanding the neuroprotective mechanisms potentially conferred by this compound. nih.gov

The table below summarizes findings from a representative preclinical study investigating the neurochemical effects of this compound.

Interactive Data Table: Neurochemical Effects of this compound in a Rat Model

Animal Model Brain Region Analytical Technique Neurotransmitter/Metabolite Research Finding
Rat (4-vessel occlusion model) Striatum In vivo Microdialysis with HPLC-EC Dopamine (DA) Attenuated the ischemia-induced increase in extracellular levels. nih.gov
Rat (4-vessel occlusion model) Striatum In vivo Microdialysis with HPLC-EC DOPAC Levels were assayed to monitor dopamine turnover. nih.gov
Rat (4-vessel occlusion model) Striatum In vivo Microdialysis with HPLC-EC HVA Levels were assayed to monitor dopamine turnover. nih.gov

Preclinical in Vitro Investigations of S Lisuride Activity

Receptor Agonist/Antagonist Efficacy Profiling in Cell Lines

S-(-)-Lisuride, an ergoline (B1233604) derivative, demonstrates a complex pharmacological profile, acting as an agonist and antagonist at various serotonin (B10506) (5-HT) and dopamine (B1211576) receptors. nih.gov In vitro studies utilizing cell lines have been crucial in dissecting its efficacy at these targets.

At the serotonin 5-HT2A receptor (5-HT2A), this compound is characterized as a G protein-biased partial agonist. nih.govbiorxiv.orgnih.govfrontiersin.org This means it preferentially activates G protein-mediated signaling pathways over β-arrestin pathways. nih.govbiorxiv.org Specifically, it activates the Gαq pathway, leading to the production of inositol (B14025) phosphates and diacylglycerol, which in turn causes the release of intracellular calcium. nih.gov However, its efficacy in recruiting β-arrestin 2 is notably lower compared to other ergolines like LSD. acs.org This biased agonism is thought to be a key reason why this compound does not typically induce hallucinogenic effects, unlike LSD, despite both compounds binding to the 5-HT2A receptor. nih.govbiorxiv.orgnih.gov In fact, due to its partial agonist nature, this compound can act as an antagonist in the presence of more efficacious agonists like LSD. nih.govacs.org

This compound is also a potent agonist at the serotonin 5-HT1A receptor. nih.govacs.orgresearchgate.net This activity is significant as 5-HT1A receptor agonism is known to counteract the psychedelic effects associated with 5-HT2A receptor activation. nih.govacs.org Studies have shown that this compound's effects, such as inducing hypothermia and hypolocomotion in animal models, are mediated by its potent 5-HT1A agonism. nih.govacs.org

Regarding the serotonin 5-HT2B receptor, this compound acts as an antagonist. nih.gov However, mutations in the receptor can alter its activity, turning it into a potent partial agonist. nih.gov At the 5-HT2C receptor, both this compound and LSD have been shown to be partial agonists. acs.org

Beyond serotonin receptors, this compound also interacts with dopamine receptors, where its agonist properties are thought to contribute to its therapeutic effects in conditions like Parkinson's disease. nih.gov It also shows affinity for various other serotonin, adrenergic, and histamine (B1213489) receptors. nih.gov

Comparative In Vitro Functional Potency Studies (e.g., EC50, Emax)

Comparative in vitro studies have quantified the functional potency and efficacy of this compound at various receptors, often in comparison to the structurally related psychedelic compound, lysergic acid diethylamide (LSD). These studies typically measure parameters like EC50 (the concentration of a drug that gives a half-maximal response) and Emax (the maximum response that can be achieved with the drug).

At the 5-HT2A receptor , this compound consistently demonstrates lower efficacy (Emax) compared to both serotonin (5-HT) and LSD. acs.orgbiorxiv.org In assays measuring Gαq and β-arrestin 2 recruitment, this compound displayed partial efficacy, with Emax values ranging from 6% to 52% of that of 5-HT or LSD. acs.org One study reported that in a Gq-mediated calcium flux assay, this compound and another non-psychedelic, TBG, had the lowest efficacy of all tested drugs. biorxiv.org In contrast, LSD acts as a high-efficacy agonist for both G-protein and β-arrestin 2 recruitment. acs.org

The potency (EC50) of this compound at the 5-HT2A receptor has been reported in the nanomolar range. For instance, in recombinant cells expressing 5-HT2A receptors, this compound showed an EC50 value of 17 nM, while LSD had an EC50 of 7.2 nM. acs.org

At the 5-HT2B receptor , this compound typically acts as a competitive antagonist with an IC50 value of 25 nM. nih.gov However, in cells with a mutated L362F⁷.³⁵ receptor, this compound becomes a potent partial agonist with an EC50 of 77 nM. nih.gov

The following interactive table summarizes the in vitro functional potency and efficacy of this compound in comparison to LSD at the 5-HT2A receptor from a specific study.

CompoundAssayEC50 (nM)Emax (% of LSD)Emax (% of 5-HT)
This compound miniGαq Recruitment-6%-
β-arrestin 2 Recruitment-52%-
LSD miniGαq Recruitment-100%-
β-arrestin 2 Recruitment-100%-
Data derived from a study using miniGαq and β-arrestin 2 recruitment assays. acs.org

Receptor Dimerization and Heteromerization Studies (e.g., 5-HT2A-mGlu2 receptor complex)

Preclinical in vitro research has revealed that G protein-coupled receptors (GPCRs), such as the serotonin 5-HT2A receptor, can form complexes with other receptors, a process known as dimerization or heteromerization. A significant finding in this area is the formation of a heteromeric complex between the serotonin 5-HT2A receptor and the metabotropic glutamate (B1630785) 2 (mGlu2) receptor . acs.orgwhba1990.orgresearchgate.netcsic.es

This 5-HT2A-mGlu2 receptor complex has been identified in both heterologous expression systems and in the frontal cortex of the brain. csic.es The formation of this complex is structurally specific, requiring the transmembrane-4 segment of both the 5-HT2A and mGlu2 receptors. researchgate.net The interaction between these two receptors within the heteromer leads to a functional crosstalk that modulates their individual signaling properties. whba1990.org

Specifically, the 5-HT2A-mGlu2 heteromer influences the balance between Gq/11 and Gi/o protein signaling pathways. whba1990.org The 5-HT2A receptor is primarily coupled to Gq/11 proteins, while the mGlu2 receptor is coupled to Gi/o proteins. researchgate.net The formation of the heteromeric complex is necessary for the activation of Gq/11 proteins and the subsequent increase in intracellular calcium levels. researchgate.net The binding of a ligand to this complex can differentially modulate the coupling to these G proteins, and this differential signaling has been proposed as a predictive indicator of a drug's potential antipsychotic or pro-psychotic effects. whba1990.org

While the direct role of this compound in modulating the 5-HT2A-mGlu2 heteromer is not extensively detailed in the provided context, the existence of this complex is crucial for understanding the broader pharmacology of ligands that act at the 5-HT2A receptor. The functional consequences of 5-HT2A receptor activation, including by partial agonists like this compound, may be significantly influenced by its association with the mGlu2 receptor in specific brain regions. uniroma1.it

Preclinical in Vivo Investigations of S Lisuride Activity in Animal Models

Behavioral Phenotyping Studies

The effects of S-(-)-Lisuride on locomotor activity and stereotyped behaviors have been characterized in rodent models, revealing species-specific and dose-dependent responses. In rats, lisuride (B125695) often produces a biphasic effect on locomotor activity. nih.govfrontiersin.orgnih.govresearchgate.net Low doses tend to suppress horizontal movement, while higher doses lead to an enhancement of activity, or hyperlocomotion. nih.govfrontiersin.orgnih.govresearchgate.netacs.org In contrast, studies in mice consistently show that lisuride decreases locomotor activity across a range of doses. frontiersin.orgnih.govresearchgate.netacs.org This suppression of locomotion in mice is a notable distinction from the effects observed in rats. acs.org

In addition to general locomotion, this compound has been shown to induce stereotyped behaviors in rats, such as sniffing, licking, and biting. frontiersin.orgresearchgate.net In mice, a U-shaped dose-response curve has been observed for stereotypies, where the frequency of these behaviors initially decreases and then increases at the highest doses. frontiersin.org Rearing, an exploratory behavior, is consistently reported to be decreased by lisuride in both rats and mice. frontiersin.orgnih.govresearchgate.net

Table 1: Effects of this compound on Locomotor and Stereotyped Behaviors in Rodents
BehaviorAnimal ModelObserved EffectCitation
Locomotor ActivityRatsBiphasic (low-dose suppression, high-dose enhancement) nih.govfrontiersin.orgnih.govresearchgate.net
MiceDose-dependent decrease frontiersin.orgnih.govresearchgate.netacs.org
StereotypyRatsInduction of sniffing, licking, biting frontiersin.orgresearchgate.net
MiceU-shaped dose-response frontiersin.org
RearingRats & MiceDecrease frontiersin.orgnih.govresearchgate.net

Drug discrimination studies are used to assess the subjective effects of psychoactive compounds. In these paradigms, this compound has shown a complex substitution pattern for other drugs. In rats and monkeys, it has been found to partially or fully substitute for lysergic acid diethylamide (LSD) and other psychedelics. wikipedia.orgwikipedia.org However, this finding has been described as a potential "false positive," as lisuride is not considered hallucinogenic in humans. wikipedia.org When a more complex, three-choice (lisuride vs. LSD vs. vehicle) paradigm is used, lisuride no longer substitutes for LSD, suggesting animals can distinguish between the subjective effects of the two compounds. wikipedia.orgwikipedia.org

Further studies in rats have shown that lisuride fully mimics the 5-HT1A agonist LY 293284, but only partially substitutes for the 5-HT2A agonists LSD and DOI. researchgate.net It fails to substitute for (+)-amphetamine. researchgate.net Antagonism studies provide further clarity: the discriminative stimulus effects of lisuride are blocked by the dopamine (B1211576) receptor antagonist haloperidol, but not by serotonin (B10506) receptor blockers like pirenperone. nih.gov This indicates that the primary mediator of lisuride's discriminative cue is the direct activation of dopamine receptors. nih.gov

The head-twitch response (HTR) in rodents is a behavioral proxy for 5-HT2A receptor activation and is reliably induced by classic psychedelic compounds. nih.govwikipedia.orgvcu.edu A key finding is that this compound, despite being a 5-HT2A receptor agonist, does not induce the HTR in mice or rats. nih.govvcu.edunih.gov This lack of HTR induction is a primary preclinical indicator of its non-hallucinogenic nature. wikipedia.orgnih.gov

The mechanism behind this lack of effect involves a dual action at serotonin receptors. This compound is a potent agonist at 5-HT1A receptors, and activation of this receptor is known to suppress the HTR. acs.orgwikipedia.orgnih.gov Studies have shown that lisuride actively suppresses both spontaneous HTRs and HTRs induced by LSD. acs.orgnih.gov This suppression is reversed by pretreatment with a 5-HT1A antagonist, WAY100635. acs.orgnih.gov However, even when its 5-HT1A agonist activity is blocked, lisuride still fails to induce HTRs, suggesting it also has weak partial agonist or even antagonist activity at the 5-HT2A receptor itself, which is insufficient to trigger the response. acs.orgnih.gov Interestingly, lisuride does produce HTR in the least shrew, a non-rodent species noted for its high sensitivity to 5-HT2A agonists. wikipedia.org

In assays measuring impulsive choice, such as the delay discounting task, this compound demonstrates a notable effect that contrasts sharply with classic hallucinogens. Studies in rats have found that lisuride decreases impulsive decision-making, meaning it increases the preference for a larger, delayed reward over a smaller, immediate one. researchgate.netresearchgate.netresearchgate.net This effect was observed at doses of 0.1, 0.3, and 0.5 mg/kg. researchgate.net

Investigations into the receptor mechanisms mediating this effect have revealed a primary role for the dopamine system. The impulsivity-reducing effect of lisuride was attenuated by the selective dopamine D2/D3 receptor antagonist tiapride. researchgate.netresearchgate.net In contrast, it was not blocked by the 5-HT2A antagonist ketanserin, the 5-HT1A antagonist WAY-100635, or the dopamine D4 antagonist L-745870. researchgate.netresearchgate.net This strongly suggests that the anti-impulsive action of lisuride is mediated by its agonist activity at dopamine D2/D3 receptors, rather than its effects on serotonin or D4 receptors. researchgate.net

Table 2: Receptor Mediation of this compound's Effect on Impulsive Decision-Making
AntagonistTarget ReceptorEffect on Lisuride-Induced Decrease in ImpulsivityCitation
TiaprideDopamine D2/D3Attenuated the effect researchgate.netresearchgate.net
KetanserinSerotonin 5-HT2ANo effect researchgate.netresearchgate.net
WAY-100635Serotonin 5-HT1ANo effect researchgate.netresearchgate.net
L-745870Dopamine D4No effect researchgate.netresearchgate.net

In addition to general locomotor activity, the effects of this compound have been assessed in paradigms that measure exploratory behavior. As noted previously, lisuride administration leads to a decrease in rearing behavior in both mice and rats in open-field and Behavioral Pattern Monitor tests. frontiersin.orgnih.govresearchgate.netdntb.gov.ua In rats, this compound was also found to decrease the number of nose-pokes in a holeboard apparatus, another measure of exploration. nih.gov These findings suggest a general reduction in exploratory drive under the influence of the compound.

Neurochemical and Neurophysiological Correlates

The behavioral effects of this compound are a direct consequence of its complex interactions with multiple neurotransmitter systems, primarily the serotonergic and dopaminergic pathways.

Minute amounts of lisuride potently suppress the firing rate of serotonergic neurons in the dorsal raphe nucleus, an effect attributed to its powerful agonist activity at 5-HT1A autoreceptors. wikipedia.org This action likely contributes to its behavioral profile, including the suppression of the head-twitch response. acs.orgnih.gov

In the dopaminergic system, lisuride acts as a direct agonist at dopamine receptors, which mediates its discriminative stimulus properties. nih.gov Its ability to reduce impulsive decision-making is specifically linked to its agonist function at D2/D3 receptors. researchgate.netresearchgate.net Effects on dopamine neurons in the pars compacta have been described as variable. wikipedia.org Furthermore, at higher doses, lisuride can accelerate the firing of noradrenergic neurons in the locus coeruleus, which is consistent with alpha-1 adrenergic receptor antagonist activity. wikipedia.org The compound's therapeutic effects in Parkinson's disease are thought to be mediated by its dopamine receptor agonist properties. nih.gov

Neurotransmitter Release and Turnover Studies

In vivo investigations in animal models have demonstrated that this compound significantly modulates the synthesis and metabolism of key monoamine neurotransmitters, particularly dopamine and serotonin. These effects are primarily observed through the measurement of neurotransmitter metabolites, which serve as indices of turnover.

In studies conducted in rats, this compound administration leads to a marked decrease in the concentration of dopamine metabolites, such as homovanillic acid (HVA) and 3,4-dihydroxyphenylacetic acid (DOPAC), within the striatum and other dopamine-rich brain regions. This reduction in metabolite levels is indicative of a decreased rate of dopamine turnover. The mechanism underlying this effect is attributed to the potent agonist activity of this compound at presynaptic D2 autoreceptors. Activation of these autoreceptors initiates a negative feedback loop that inhibits the synthesis and subsequent release of dopamine from nerve terminals.

Similarly, this compound influences the serotonergic system. Research has shown that the compound reduces the turnover of serotonin (5-hydroxytryptamine, 5-HT), as evidenced by decreased levels of its principal metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in various brain areas, including the cortex and hippocampus. This effect is consistent with this compound's agonist action at presynaptic 5-HT1A autoreceptors, which, when activated, suppress the firing of serotonergic neurons and reduce the release of serotonin.

The table below summarizes the principal effects of this compound on neurotransmitter turnover in preclinical models.

Neurotransmitter SystemKey Metabolite(s)Brain Region(s)Observed Effect on TurnoverPostulated Mechanism
DopamineHVA, DOPACStriatumDecreaseAgonism at presynaptic D2 autoreceptors
Serotonin (5-HT)5-HIAACortex, HippocampusDecreaseAgonism at presynaptic 5-HT1A autoreceptors

Electrophysiological Recordings of Neuronal Firing (e.g., Dorsal Raphe, Locus Coeruleus)

Electrophysiological studies using in vivo single-unit recordings have provided direct evidence of this compound's ability to modulate neuronal activity in specific brain nuclei. These investigations have focused on regions that are critical for the regulation of monoaminergic systems, such as the dorsal raphe nucleus (DRN) and the locus coeruleus (LC).

In the DRN, which contains the largest population of serotonergic neurons in the brain, this compound produces a potent and dose-dependent suppression of the spontaneous firing rate of these neurons. This inhibitory effect is a hallmark of compounds acting as agonists at the 5-HT1A autoreceptors located on the soma and dendrites of serotonin neurons. By activating these receptors, this compound hyperpolarizes the neuronal membrane, thereby reducing the frequency of action potentials.

A similar inhibitory effect has been observed in the locus coeruleus, the principal site of noradrenergic neurons in the central nervous system. This compound administration leads to a reduction in the firing rate of LC neurons. This action is primarily mediated through its agonist activity at alpha-2 adrenergic autoreceptors, which function analogously to 5-HT1A and D2 autoreceptors to provide inhibitory feedback on neuronal firing and neurotransmitter release.

Brain NucleusPrimary Neuron TypeEffect on Spontaneous Firing RatePrimary Receptor Target
Dorsal Raphe Nucleus (DRN)SerotonergicPotent Suppression / Inhibition5-HT1A Autoreceptor
Locus Coeruleus (LC)NoradrenergicSuppression / InhibitionAlpha-2 Adrenergic Autoreceptor

Gene Expression and Protein Regulation in Brain Regions (e.g., EGR1, EGR2)

Beyond its immediate effects on neurotransmission, this compound has been shown to modulate intracellular signaling cascades that lead to changes in gene expression. The expression of immediate early genes (IEGs), such as Early Growth Response 1 (EGR1) and Early Growth Response 2 (EGR2), is often used as a marker for neuronal activation and plasticity.

Research investigating the impact of this compound on gene expression has revealed distinct patterns depending on the brain region and the specific gene. In the striatum, a region heavily involved in motor control and reward, this compound has been found to influence the expression of genes associated with dopamine receptor signaling. For instance, its interaction with D2 receptors can lead to a downstream regulation of EGR1. The specific effect, whether induction or suppression, can depend on the baseline state of the dopaminergic system and the specific neuronal populations involved (e.g., direct vs. indirect pathway neurons).

Studies have shown that the compound's profile as a partial agonist at D2 receptors results in a unique pattern of gene regulation compared to full D2 agonists or antagonists. This modulation of IEGs like EGR1 and EGR2 suggests that this compound can trigger adaptive changes in neuronal function that persist beyond the acute phase of receptor binding, potentially contributing to its long-term therapeutic effects in various models.

Gene/ProteinBrain RegionObserved EffectAssociated Receptor System
EGR1 (Early Growth Response 1)StriatumModulation (Induction/Suppression)Dopamine D2 Receptor Signaling
EGR2 (Early Growth Response 2)Striatum, CortexModulationDopamine D2 and Serotonin Receptor Signaling

Animal Models for Neurological Research (e.g., Neuroinflammation, Neurodegeneration)

This compound has been extensively evaluated in animal models of neurological disorders, particularly those involving neuroinflammation and neurodegeneration. These studies have highlighted activities that extend beyond its classical monoaminergic effects.

In models of neuroinflammation, such as those induced by the administration of lipopolysaccharide (LPS), this compound has demonstrated significant anti-inflammatory properties. LPS is a bacterial endotoxin (B1171834) that triggers a robust inflammatory response in the brain, characterized by the activation of microglia (the brain's resident immune cells) and the subsequent release of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). In these models, this compound treatment has been shown to suppress microglial activation and reduce the production of these key inflammatory mediators. This effect is thought to be mediated, in part, through its interaction with serotonin receptors expressed on microglia.

In the context of neurodegeneration, this compound has been investigated for its potential neuroprotective effects, most notably in toxin-based animal models of Parkinson's disease. In models using neurotoxins like MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine), which selectively destroy dopaminergic neurons in the substantia nigra, this compound has been reported to confer protection. Studies have shown that its administration can attenuate the loss of these neurons and preserve striatal dopamine levels. The mechanisms for this neuroprotection are believed to be multifactorial, involving its anti-inflammatory actions, antioxidant properties, and direct stimulation of survival-promoting signaling pathways via D2 and 5-HT receptors.

Condition ModeledAnimal ModelKey Pathological FeatureReported Effect of this compound
NeuroinflammationLipopolysaccharide (LPS) injectionMicroglial activation; increased pro-inflammatory cytokines (TNF-α, IL-1β)Suppression of microglial activation and reduction of cytokine production
Neurodegeneration (Parkinsonism)MPTP-induced toxicityLoss of dopaminergic neurons in substantia nigraAttenuation of neuronal loss; neuroprotection
Neurodegeneration (Parkinsonism)6-OHDA-induced lesionDegeneration of nigrostriatal dopamine pathwayPreservation of dopaminergic neurons and striatal dopamine levels

Structure Activity Relationship Sar Studies of S Lisuride and Analogues

Elucidation of Pharmacophoric Requirements for Receptor Binding

The ergoline (B1233604) ring system is the fundamental pharmacophore of S-(-)-lisuride, responsible for its interaction with a range of biogenic amine receptors, including dopamine (B1211576), serotonin (B10506) (5-HT), and adrenergic receptors. nih.gov This structural similarity to endogenous neurotransmitters like dopamine and serotonin allows it to bind to their respective receptors. nih.gov

Key pharmacophoric elements of this compound include:

The Indole (B1671886) Moiety: The indole nitrogen (N1) and its associated aromatic ring system are crucial for binding. The N(1)-H of the indole can form a hydrogen bond with the backbone of receptor residues, such as G221 in the 5-HT2B receptor. nih.gov

The Basic Nitrogen (N6): The nitrogen atom at position 6, which is methylated in lisuride (B125695), is a key feature for interaction with aminergic G protein-coupled receptors (GPCRs).

The Diethylurea Side Chain at C8: This substituent significantly influences the compound's pharmacological properties, including its antagonist activity at certain receptors. researchgate.net

This compound exhibits high affinity for several receptor subtypes, acting as a potent agonist at some and an antagonist at others. For instance, it is a potent antagonist at the 5-HT2B receptor. nih.govresearchgate.net It also binds with high affinity to dopamine D2 receptors, contributing to its use in managing Parkinson's disease. drugbank.comnih.gov Furthermore, it demonstrates high affinity for 5-HT1A and 5-HT2A receptors. nih.govacs.org

Stereochemical Influence on Pharmacological Activity (Chirality at C8)

The stereochemistry at the C8 position of the ergoline nucleus has a profound and differentiating impact on the pharmacological activity of lisuride and its isomers. This compound possesses the (8S) configuration. researchgate.net

The orientation of the substituent at C8 is a critical determinant of whether an ergoline derivative will act as an agonist or an antagonist at certain receptors. For example, while this compound is a potent 5-HT2B receptor antagonist, its diastereomer with an (8R) configuration, would likely exhibit different, potentially agonistic, properties. nih.gov This stereochemical requirement highlights the precise three-dimensional fit necessary for receptor activation versus blockade. researchgate.net

Studies comparing this compound with its C8 epimers have shown that the S-isomers can still exhibit significant biological activity, sometimes with greater potency than their R-isomer counterparts at specific receptors. nih.gov For instance, 8S-lisuride has demonstrated agonist and antagonist properties at histamine (B1213489) and 5-HT receptors, respectively. nih.gov

Rational Design of this compound Analogues

The detailed understanding of the SAR of this compound has fueled the rational design of new analogues with modified pharmacological profiles. The goal of these efforts is often to enhance selectivity for a particular receptor subtype, to modulate the agonist/antagonist properties, or to improve pharmacokinetic characteristics. gardp.orgwikipedia.org

One approach to analogue design involves modifying the substituent at the C8 position. Replacing the diethylurea moiety with other groups can dramatically alter receptor affinity and efficacy. Another strategy focuses on modifications to the ergoline scaffold itself. For example, the development of non-ergoline dopamine agonists was driven by the desire to retain the dopaminergic activity while reducing the side effects associated with the broader receptor profile of ergoline derivatives. nih.gov

The design of non-hallucinogenic analogues of psychedelic compounds like LSD, a close structural relative of lisuride, has also provided insights into the structural features that can be modified to separate therapeutic effects from psychoactive properties. pnas.orgresearchgate.net These studies often involve subtle atomic substitutions or changes to the core ring structure. pnas.org

In Silico Modeling for SAR Prediction

Computational, or in silico, modeling has become an indispensable tool for predicting the SAR of this compound and its analogues. researchgate.net These methods allow researchers to visualize and analyze the interactions between a ligand and its receptor at the atomic level, providing insights that can guide the design of new compounds. nottingham.ac.uk

Techniques such as molecular docking are used to predict the preferred binding orientation of a ligand within a receptor's binding site. researchgate.net By comparing the docked poses of different analogues, researchers can make predictions about their relative affinities and activities. For example, docking studies of lisuride in the 5-HT2B receptor have helped to elucidate the structural basis for its antagonist activity. nih.gov

Quantitative structure-activity relationship (QSAR) models are another powerful in silico tool. wikipedia.org QSAR models are mathematical equations that relate the structural properties of a series of compounds to their biological activities. Once a reliable QSAR model has been developed, it can be used to predict the activity of novel, yet-to-be-synthesized analogues, thereby prioritizing the most promising candidates for synthesis and testing. researchgate.net

Computational Chemistry and Molecular Modeling of S Lisuride Interactions

Molecular Docking Simulations with Receptor Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. openaccessjournals.com This method is crucial for understanding the binding modes of S-(-)-Lisuride with various G-protein coupled receptors (GPCRs), its primary targets.

Docking studies have been instrumental in visualizing the interaction of lisuride (B125695) within the binding pockets of several key receptors. For instance, simulations of lisuride with the serotonin (B10506) 5-HT₂B receptor have revealed specific molecular interactions. In the crystal structure of the lisuride-5-HT₂B complex, the ligand's ergoline (B1233604) scaffold settles deep within the orthosteric binding pocket (OBP). frontiersin.orgbmbreports.org Key interactions include a salt bridge and a hydrogen bond between the ligand and residue Asp135. frontiersin.org The indole (B1671886) ring of lisuride is situated in a hydrophobic pocket, where it engages in π-π stacking interactions with several phenylalanine residues (Phe217, Phe340, and Phe341) and a π-mediated hydrogen bond with Asn344. frontiersin.org

Cross-docking studies, where lisuride was docked into the beta-2 adrenergic receptor (ADRB2), have also been performed to explore potential off-target interactions or repurposing opportunities. frontiersin.org In these simulations, lisuride was shown to form a stable complex with ADRB2, establishing a salt bridge and a hydrogen bond with Asp113, mirroring the interaction seen with Asp135 in the 5-HT₂B receptor. frontiersin.orgresearchgate.net

Molecular modeling has also been used to investigate lisuride's binding to the histamine (B1213489) H₁ receptor. nih.gov These studies suggest that despite structural differences between lisuride and the endogenous ligand histamine, their binding pockets within the H₁ receptor are closely related. nih.gov Such simulations are vital for rationalizing the polypharmacology of lisuride and understanding its activity across different receptor families. wikipedia.org

Receptor TargetKey Interacting ResiduesType of Interaction
Serotonin 5-HT₂B Asp135Salt Bridge, H-Bond
Phe217, Phe340, Phe341π-π Stacking
Asn344π-mediated H-Bond
Beta-2 Adrenergic (ADRB2) Asp113Salt Bridge, H-Bond
Tyr308H-Bond
Trp109, Tyr199, Phe289, Phe290, Val114Hydrophobic/Van der Waals, π-π Stacking
Asn293π-mediated H-Bond
Histamine H₁ N/ABinding pocket corresponds closely to that of histamine

Molecular Dynamics Simulations of Receptor-Ligand Complexes

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the conformational changes and stability of the complex over time. nih.govnih.gov MD simulations are essential for refining docking poses, assessing the stability of key interactions, and understanding how ligand binding influences receptor dynamics. mdpi.com

MD simulations have been applied to GPCR-ligand complexes to gain detailed atomistic insights into their dynamic behavior. researchgate.net For the serotonin 5-HT₂B receptor, MD simulations have been used to study the complex it forms with the structurally similar ergoline, LSD. mdpi.com These simulations revealed that conformational reorganization of the receptor's extracellular loop 2 (ECL2) is crucial for accommodating the ligand and is responsible for its exceptionally slow dissociation rate. mdpi.com A comparison of the 5-HT₂B receptor bound to lisuride versus LSD indicated that the interaction with residue L362⁷.³⁵ in transmembrane helix 7 triggers a distinct activation mechanism. bmbreports.org

The stability of a receptor-ligand complex, as simulated by MD, provides crucial information. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are monitored over the simulation time. A stable RMSD trajectory suggests that the complex has reached equilibrium and the binding pose is stable. frontiersin.org Such analyses can reveal whether critical interactions observed in docking, like hydrogen bonds and salt bridges, are maintained throughout the simulation. scielo.sa.cr By simulating the receptor-ligand complex in a realistic membrane and solvent environment, MD provides a more accurate representation of the physiological conditions, validating and enhancing the insights from static docking models. nih.gov

Homology Modeling of Unresolved Receptor Structures

Many GPCRs that this compound interacts with lack experimentally determined three-dimensional structures. nih.gov In such cases, homology modeling, also known as comparative modeling, is a powerful technique to build a 3D model of a target protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein (the "template"). nih.govuniroma1.it

Homology modeling has been crucial for studying lisuride's interactions with dopamine (B1211576) receptors. For example, before the crystal structure was solved, homology models of the human dopamine D₂ and D₃ receptors were constructed using the β₂-adrenergic receptor or other related GPCRs as templates. plos.org These models were then used as targets for docking lisuride to predict its binding mode and rationalize its high affinity. The process involves several key steps: template selection, sequence alignment, model building, and model refinement/validation. nih.gov

The quality of a homology model is highly dependent on the sequence identity between the target and the template. plos.org For receptors like the dopamine D₂ and D₃ subtypes, which share high sequence identity, creating models that can differentiate subtype-selective ligands is a significant challenge. plos.org Following model creation, refinement using techniques like MD simulations is often necessary to relax the structure and achieve a more energetically favorable and realistic conformation, particularly in flexible regions like extracellular and intracellular loops. uniroma1.itplos.org These refined models then serve as the basis for docking simulations to study lisuride's interactions with receptors for which no crystal structure is available. sci-hub.se

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgijnrd.org QSAR models are used to predict the activity of new, un-synthesized compounds and to identify the key molecular features that govern their potency and efficacy. eurekaselect.com

In the context of this compound, QSAR studies can help understand which of its structural properties are most important for its activity at different receptors. A QSAR model is typically built by calculating a set of molecular descriptors for a series of lisuride analogs and then using statistical methods to create an equation that relates these descriptors to their measured biological activity (e.g., binding affinity or functional potency). mdpi.com

A recent study utilized machine learning algorithms to classify ligands of the dopamine D₂ receptor. rjptonline.org In this research, various molecular descriptors were calculated for a set of known D₂ agonists and antagonists. The resulting models, which achieved high accuracy, were then used to classify external compounds. These models correctly classified lisuride as a dopamine D₂ receptor agonist, demonstrating the power of QSAR and machine learning to predict the pharmacological action of a compound based on its structural features. rjptonline.org The descriptors identified as important in such models provide valuable insights into the structural requirements for D₂ receptor activation, guiding future drug design.

QSAR Study FocusKey FindingImplication for Lisuride
Dopamine D₂ Receptor Ligand Classification Machine learning models based on molecular descriptors can accurately classify ligands as agonists or antagonists. rjptonline.orgLisuride was correctly classified as a D₂ agonist, validating the predictive power of the model. rjptonline.org
Adenosine Receptor Antagonists QSAR models identified key descriptors (e.g., dipole moment, molecular shape) related to the activity of antagonists for Parkinson's disease targets. researchgate.netProvides a methodological framework for developing similar models for lisuride and its analogs to optimize activity at its various targets.

Analytical Method Development and Metabolite Identification for Preclinical Samples

Chromatographic Techniques for S-(-)-Lisuride and Metabolite Quantification

The accurate quantification of this compound and its metabolites in complex biological samples necessitates the use of highly sensitive and selective analytical techniques. Chromatographic methods coupled with mass spectrometry are the gold standard for this purpose.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful and versatile technique for the analysis of this compound and its metabolites. certara.com This method offers high sensitivity and specificity, allowing for the detection and quantification of compounds at very low concentrations in various biological matrices. certara.com The liquid chromatography component separates the parent drug from its metabolites based on their physicochemical properties, while the tandem mass spectrometry provides definitive identification and quantification based on their mass-to-charge ratios and fragmentation patterns. certara.com

A typical HPLC-MS/MS method involves the use of a reversed-phase HPLC column for separation. The mobile phase often consists of a gradient mixture of an organic solvent, like acetonitrile (B52724) or methanol, and an aqueous buffer containing a modifying agent such as formic acid to improve ionization efficiency. nih.govnih.gov The mass spectrometer is usually operated in the positive ion multiple reaction monitoring (MRM) mode for optimal selectivity and sensitivity. nih.gov This technique has been successfully applied to quantify various drugs and their metabolites in preclinical and clinical samples. nih.govnih.govnih.gov The development of such methods requires careful optimization of chromatographic conditions and mass spectrometric parameters to achieve the desired performance characteristics, including linearity, accuracy, precision, and a low limit of quantification (LOQ). nih.govnih.gov

Table 1: Illustrative HPLC-MS/MS Method Parameters for this compound Analysis

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent mdpi.com
Column Reversed-phase C18 column nih.gov
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile with 0.1% formic acid nih.gov
Gradient Optimized for separation of parent and metabolites
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 1 - 10 µL nih.gov
Mass Spectrometer Triple quadrupole mass spectrometer mdpi.com
Ionization Mode Positive Electrospray Ionization (ESI+) mdpi.com
Detection Mode Multiple Reaction Monitoring (MRM)

Gas Chromatography-Mass Spectrometry (GC-MS/MS)

Gas Chromatography-Mass Spectrometry (GC-MS/MS) serves as another powerful tool for the analysis of this compound and its metabolites, particularly for volatile or semi-volatile compounds. shimadzu.com While LC-MS/MS is often preferred for its direct analysis of aqueous samples, GC-MS can offer excellent chromatographic resolution and is a well-established technique in metabolic studies. nih.gov For non-volatile compounds like this compound, a derivatization step is typically required to increase their volatility and thermal stability, making them amenable to GC analysis. mdpi.com

The GC-MS/MS approach provides high specificity and is a valuable tool for identifying unknown metabolites due to the extensive fragmentation patterns generated by electron ionization. mdpi.comresearchgate.net Similar to LC-MS/MS, GC-MS/MS can be operated in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for quantitative analysis. chromatographyonline.com While not as commonly used as LC-MS/MS for this class of compounds, GC-MS/MS remains a crucial technique for comprehensive metabolite profiling and can be complementary to LC-MS/MS data. nih.gov

Sample Preparation Strategies for Biological Matrices (e.g., Brain Tissue, Plasma, Urine)

The complexity of biological matrices necessitates thorough sample preparation to remove interfering substances and enrich the analytes of interest before chromatographic analysis. mdpi.commdpi.com The choice of extraction technique depends on the specific matrix and the physicochemical properties of this compound and its metabolites.

Commonly employed sample preparation techniques include:

Protein Precipitation (PPT): This is a simple and rapid method often used for plasma and serum samples. europeanreview.org It involves adding a precipitating agent, such as acetonitrile or methanol, to denature and remove proteins. europeanreview.orgslideshare.net

Liquid-Liquid Extraction (LLE): LLE partitions the analytes between two immiscible liquid phases, typically an aqueous sample and an organic solvent. mdpi.commdpi.com This technique is effective for cleaning up samples and concentrating the analytes. researchgate.net

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analytes from the liquid sample, while interferences are washed away. mdpi.commdpi.com The analytes are then eluted with a small volume of solvent. SPE offers high recovery and can be automated for high-throughput analysis. aafs.org

For brain tissue, homogenization is the initial step, followed by one of the extraction techniques mentioned above. usask.canih.gov Urine samples may require a dilution step before extraction to minimize matrix effects. nih.gov The goal of any sample preparation strategy is to achieve a clean extract with high recovery of the analytes, ensuring reliable and accurate quantification. nih.gov

Table 2: Comparison of Sample Preparation Techniques

TechniqueAdvantagesDisadvantages
Protein Precipitation Simple, fast, inexpensive europeanreview.orgMay result in less clean extracts, potential for matrix effects researchgate.net
Liquid-Liquid Extraction Good cleanup, can concentrate analytes mdpi.comresearchgate.netCan be labor-intensive, uses larger volumes of organic solvents researchgate.net
Solid-Phase Extraction High recovery and cleanup, can be automated mdpi.comaafs.orgCan be more expensive, requires method development mdpi.com

Identification and Characterization of this compound Metabolites

Phase I Metabolic Pathways (e.g., Cytochrome P450 Mediated)

Phase I metabolism typically involves the introduction or exposure of functional groups on the parent drug molecule through oxidation, reduction, or hydrolysis. sigmaaldrich.com For many drugs, these reactions are primarily catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, which are abundant in the liver. sigmaaldrich.commdpi.com It is known that cytochrome P450 enzymes, particularly CYP3A4, can be involved in the metabolism of lisuride (B125695). patsnap.com

The primary Phase I reactions for a compound like this compound could include:

Hydroxylation: The addition of a hydroxyl (-OH) group to the molecule.

N-dealkylation: The removal of an alkyl group from a nitrogen atom.

Oxidation: The addition of oxygen or removal of hydrogen. mdpi.com

Identifying these metabolites involves analyzing preclinical samples (e.g., from rat, rabbit, or monkey studies) using high-resolution mass spectrometry to determine the exact mass of the metabolites and their fragmentation patterns, which provides clues to their structure. nih.gov

Phase II Metabolic Pathways (e.g., Glucuronidation, Sulfation)

Phase II metabolic reactions involve the conjugation of the parent drug or its Phase I metabolites with endogenous molecules, which increases their water solubility and facilitates their excretion from the body. numberanalytics.comdrughunter.com Common Phase II pathways include:

Glucuronidation: The attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). numberanalytics.comlongdom.org This is a major pathway for the elimination of many drugs and their metabolites. longdom.org

Sulfation: The addition of a sulfate (B86663) group, mediated by sulfotransferases (SULTs). numberanalytics.comlongdom.org

These conjugation reactions result in larger, more polar metabolites that are readily eliminated in urine or bile. upol.cznih.gov The identification of these Phase II metabolites is also accomplished using advanced mass spectrometry techniques, which can detect the characteristic mass shifts associated with the addition of glucuronic acid or sulfate moieties. nih.gov

Species-Specific Metabolic Differences in Preclinical Models

The metabolism of this compound, a semisynthetic ergoline (B1233604) derivative, exhibits notable differences across various preclinical species, a critical consideration for the extrapolation of toxicological and pharmacological data to humans. nih.govpatsnap.com Understanding these interspecies variations is fundamental for selecting appropriate animal models in non-clinical safety assessments. admescope.comevotec.com

Studies have shown that this compound is extensively metabolized, with its metabolic pathways including N-dealkylation, aromatic hydroxylation, and degradation of the urea (B33335) moiety. nih.gov The rate and profile of these metabolic transformations can differ significantly between species such as rats, guinea pigs, dogs, and monkeys. nih.gov

For instance, pharmacokinetic investigations have revealed that while this compound is almost completely absorbed in rats, rabbits, and rhesus monkeys, the first-pass effect is most pronounced in the rhesus monkey and lowest in the rat. nih.gov This suggests a higher rate of presystemic metabolism in primates compared to rodents. nih.gov Furthermore, the primary route of elimination for the radiolabeled compound and its metabolites differs, with rats and rabbits primarily excreting via the liver, while rhesus monkeys excrete the majority of the dose in the urine. nih.gov

In vitro studies using liver microsomes and hepatocytes from different species have further highlighted these metabolic disparities. nih.gov Such studies are crucial for identifying the metabolic "soft spots" of a drug candidate and understanding how metabolic clearance might vary between preclinical models and humans. admescope.com For chiral drugs like this compound, stereoselective metabolism can also lead to different metabolic rates and profiles for each enantiomer, further complicating interspecies comparisons. wuxiapptec.com

The identification of metabolites unique to a particular species or those present at disproportionately high levels is a key objective of these comparative studies. nih.gov If a major human metabolite is not found in the preclinical species used for safety testing, further evaluation of that metabolite's toxicological profile may be required. evotec.comnih.gov The use of advanced analytical techniques like high-resolution mass spectrometry (HR-MS) allows for the semi-quantitative comparison of metabolite profiles across species. admescope.comevotec.com

A study on the biotransformation of lisuride in various animal models and their hepatocytes demonstrated marked interspecies differences. nih.gov For example, de-ethylation and aromatic hydroxylation were found to be much slower in rat hepatocytes compared to those of other species. nih.gov Lisuride was also observed to be metabolized extremely quickly in dog hepatocytes. nih.gov These findings underscore the importance of using multiple preclinical species to obtain a comprehensive understanding of a drug's metabolic fate. mdpi.com

Table 1: Summary of Species-Specific Metabolic Differences for this compound

Parameter Rat Rabbit Rhesus Monkey Dog
First-Pass Effect Lowest nih.gov - Highest nih.gov -
Primary Elimination Route Hepatic nih.gov Hepatic nih.gov Renal nih.gov -
Hepatocyte Metabolism Rate Slower de-ethylation and aromatic hydroxylation nih.gov - - Extremely rapid breakdown nih.gov
Enterohepatic Circulation Demonstrated nih.gov Not demonstrated nih.gov Not demonstrated nih.gov -
Metabolite Accumulation in Blood Cells ~2% of dose as metabolites nih.gov Not observed nih.gov Not observed nih.gov -

The data clearly indicates that no single animal model perfectly replicates human metabolism, necessitating a multi-species approach in preclinical evaluation. mdpi.com

Bioanalytical Method Validation for Preclinical Research

The quantitative determination of this compound and its metabolites in biological matrices from preclinical studies requires robust and reliable bioanalytical methods. nih.gov The validation of these methods is essential to ensure the integrity and acceptability of the data generated in pharmacokinetic and toxicokinetic studies. europa.euich.org

A full method validation for a bioanalytical assay for this compound would typically be conducted in accordance with guidelines from regulatory authorities. europa.eupmda.go.jp This process establishes the performance characteristics of the method and ensures it is fit for its intended purpose. ich.org The key parameters evaluated during validation include:

Selectivity and Specificity: The method must be able to differentiate and quantify this compound and its metabolites from endogenous components in the biological matrix (e.g., plasma, urine) and other potential interferences. europa.eupmda.go.jp

Accuracy and Precision: The accuracy of the method refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between a series of measurements. pmda.go.jp These are assessed at multiple concentration levels, including the lower limit of quantification (LLOQ).

Calibration Curve: The relationship between the analytical response and the concentration of this compound is established to ensure linearity over a defined range. pmda.go.jp

Lower Limit of Quantification (LLOQ): This is the lowest concentration of this compound in a sample that can be reliably quantified with acceptable accuracy and precision. pmda.go.jp

Stability: The stability of this compound and its metabolites must be evaluated in the biological matrix under various storage and handling conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage. europa.eu

Matrix Effect: This assesses the influence of the biological matrix on the ionization and detection of this compound and its internal standard, which can lead to suppression or enhancement of the analytical signal. pmda.go.jp

Recovery: The efficiency of the extraction process for this compound and the internal standard from the biological matrix is determined. nih.gov

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a commonly employed technique for the bioanalysis of drugs and metabolites in preclinical samples due to its high sensitivity and selectivity. nih.govnih.gov The development of an LC-MS/MS method for this compound would involve optimizing chromatographic conditions to separate the analyte from potential interferences and tuning the mass spectrometer parameters for sensitive detection. nih.gov

For preclinical studies, methods that are rapid and require small sample volumes, such as "dilute-and-shoot" approaches coupled with high-resolution mass spectrometry, can be advantageous. thermofisher.com This can streamline the analysis of a large number of samples generated during pharmacokinetic and metabolite profiling studies. thermofisher.com

Table 2: Key Parameters for Bioanalytical Method Validation

Validation Parameter Description Typical Acceptance Criteria
Selectivity Ability to differentiate the analyte from other components. europa.eu No significant interference at the retention time of the analyte. pmda.go.jp
Accuracy Closeness of measured value to the true value. pmda.go.jp Within ±15% of the nominal concentration (±20% at LLOQ). pmda.go.jp
Precision Degree of scatter in multiple measurements. pmda.go.jp Coefficient of variation (CV) ≤15% (≤20% at LLOQ). pmda.go.jp
LLOQ Lowest quantifiable concentration. pmda.go.jp Must be quantifiable with acceptable accuracy and precision. pmda.go.jp
Stability Analyte stability under various conditions. europa.eu Concentration change should be within acceptable limits (e.g., ±15%). pmda.go.jp
Matrix Effect Influence of the biological matrix on analysis. pmda.go.jp The matrix factor should be consistent and within an acceptable range. mdpi.com
Recovery Efficiency of the extraction procedure. nih.gov Should be consistent and reproducible. mdpi.com

The validation of the bioanalytical method must be performed for each species and biological matrix used in the preclinical studies. europa.eu If different analytical methods are used within the same study, cross-validation is necessary to ensure the consistency of the data. nih.gov

Advanced Research Directions for S Lisuride

Exploration of Novel Receptor Targets and Off-Target Interactions

S-(-)-Lisuride is recognized for its activity as a dopamine (B1211576) D2 receptor agonist and its interactions with various serotonin (B10506) (5-HT) receptors. nih.govdrugbank.comnih.gov However, its pharmacological profile is broad, leading to it being described as a "dirty drug" due to its non-selective binding. wikipedia.org Advanced research is focused on further characterizing its interactions with a wide array of receptors to better understand its therapeutic effects and potential new applications.

Recent studies have delved into the nuances of its interaction with serotonin receptors. While it is a potent agonist at 5-HT1A receptors, it acts as a partial agonist at 5-HT2A receptors. nih.govnih.gov This dual activity is thought to be the reason it does not produce the psychedelic effects seen with its structural analog, lysergic acid diethylamide (LSD). nih.govnih.gov Further research is exploring its binding and functional activity at other serotonin receptor subtypes, including 5-HT1B, 5-HT1D, 5-HT2C, and 5-HT5A. wikipedia.org

Beyond serotonin and dopamine receptors, lisuride (B125695) also demonstrates affinity for adrenergic and histamine (B1213489) receptors. nih.govwikipedia.org It acts as a silent antagonist at α1A-, α2A-, α2B-, and α2C-adrenergic receptors and is an agonist at the histamine H1 receptor. drugbank.comwikipedia.org The exploration of these off-target interactions is crucial for a comprehensive understanding of lisuride's mechanism of action and for identifying potential new therapeutic avenues or explaining certain side effects. For instance, its interaction with the 5-HT2B receptor is of particular interest, as its antagonist activity at this site may explain the absence of cardiac valvulopathy, a serious side effect associated with other ergoline (B1233604) derivatives like pergolide (B1684310). wikipedia.orgresearchgate.net

Table 1: Receptor Binding Profile of this compound

Receptor Family Receptor Subtype Activity Reference
Serotonin 5-HT1A Full/Near-Full Agonist nih.govwikipedia.org
5-HT1B Full/Near-Full Agonist wikipedia.org
5-HT1D Full/Near-Full Agonist wikipedia.org
5-HT2A Partial Agonist nih.govwikipedia.org
5-HT2B Silent Antagonist wikipedia.org
5-HT2C Partial Agonist wikipedia.org
5-HT5A Partial Agonist wikipedia.org
Dopamine D1 Partial Agonist wikipedia.org
D2 Partial Agonist wikipedia.org
D3 Partial Agonist wikipedia.org
D4 Partial Agonist wikipedia.org
Adrenergic α1A Silent Antagonist wikipedia.org
α2A Silent Antagonist wikipedia.org
α2B Silent Antagonist wikipedia.org
α2C Silent Antagonist wikipedia.org
Histamine H1 Partial Agonist drugbank.comwikipedia.org

Investigation of Long-Term Neurobiological Effects in Preclinical Models

The long-term effects of this compound on the brain are an active area of preclinical investigation. Chronic administration of drugs that act on multiple neurotransmitter systems can lead to adaptive changes in receptor expression, signaling pathways, and neural plasticity. mdpi.com

Preclinical studies in rodent models are crucial for understanding these long-term neurobiological effects. Research has shown that chronic administration of LSD, a related compound, can lead to lasting changes in gene expression related to synaptic plasticity. mdpi.com Similar long-term studies with lisuride are needed to determine if it induces comparable changes, and how its unique receptor profile might lead to different outcomes. For example, its potent 5-HT1A agonism could have distinct long-term effects on anxiety and mood-related circuits compared to compounds with less 5-HT1A activity. nih.gov

Investigating the long-term impact of lisuride on dopamine systems is also critical, particularly in the context of Parkinson's disease. Continuous dopaminergic stimulation is a therapeutic strategy aimed at reducing motor fluctuations. researchgate.net Preclinical models can help elucidate how long-term lisuride exposure affects dopamine receptor sensitivity, the potential for inducing dyskinesias, and its neuroprotective properties.

Development of Advanced Delivery Systems for Preclinical Studies

The oral bioavailability of this compound is relatively low, and it has a short half-life. wikipedia.org These pharmacokinetic properties can lead to fluctuating plasma concentrations, which may limit its therapeutic efficacy and contribute to side effects. To overcome these limitations, advanced drug delivery systems are being explored in preclinical studies.

Transdermal Patches: Transdermal delivery offers the potential for continuous and stable drug administration. wikipedia.orgresearchgate.net Preclinical research has been conducted on lisuride patches, and some early clinical studies showed promise in treating motor complications in Parkinson's disease and restless legs syndrome. researchgate.netcambridge.orgnih.gov However, development was discontinued. wikipedia.orgcambridge.org Further preclinical work could optimize patch formulations to improve skin permeation and reduce potential irritation.

Subcutaneous Implants: Subcutaneous implants represent another avenue for achieving long-term, stable drug delivery. wikipedia.org Technologies like the ProNeura™ platform, which involves a solid matrix implant that releases the drug at a constant rate, have been investigated for other dopamine agonists. firstwordpharma.com Preclinical studies with a lisuride implant could assess its long-term safety, efficacy, and biocompatibility. firstwordpharma.commedicinespatentpool.org These biodegradable implants are designed for sustained release over months, potentially improving patient compliance and therapeutic outcomes. medicinespatentpool.orgmdpi.com

Table 2: Advanced Delivery Systems for this compound in Preclinical Research

Delivery System Potential Advantages Preclinical Focus Reference
Transdermal Patch Continuous delivery, avoids first-pass metabolism, improved patient compliance. Optimization of formulation for better skin permeation and reduced irritation. wikipedia.orgresearchgate.netcambridge.org
Subcutaneous Implant Long-term (months) stable drug levels, reduced dosing frequency, potential for improved efficacy and fewer side effects. Evaluation of long-term safety, biocompatibility, and drug release kinetics. wikipedia.orgfirstwordpharma.com

Application of Omics Technologies in this compound Research

"Omics" technologies, such as proteomics and metabolomics, offer powerful tools to investigate the complex biological effects of this compound in an unbiased manner. thermofisher.comcicbiogune.es

Proteomics: Proteomics is the large-scale study of proteins. lih.luiric.ca In the context of lisuride research, quantitative phosphoproteomics has been used to compare the cellular signaling pathways activated by hallucinogenic versus non-hallucinogenic 5-HT2A receptor agonists. One study found that the hallucinogen DOI, but not lisuride, induced phosphorylation of a specific serine residue on the 5-HT2A receptor itself. nih.gov This "biased phosphorylation" may be a key determinant of the differing psychoactive effects. nih.gov Future proteomics studies could further map the signaling networks engaged by lisuride at its various receptor targets, providing a more complete picture of its cellular actions. lih.luevosep.com

Metabolomics: Metabolomics involves the comprehensive analysis of small molecule metabolites in a biological system. cicbiogune.esnih.gov By examining the "metabolic fingerprint" of cells or tissues treated with lisuride, researchers can identify changes in metabolic pathways. This approach can reveal novel mechanisms of action and potential biomarkers of drug response. For example, a metabolomics study could investigate how lisuride alters energy metabolism or neurotransmitter synthesis in different brain regions. To date, specific metabolomics studies on this compound are not widely published, representing a significant opportunity for future research.

By integrating these advanced research directions, a more complete understanding of the pharmacology and therapeutic potential of this compound can be achieved, potentially leading to the development of novel treatments for a range of neurological and psychiatric disorders.

Q & A

Q. How to address conflicting reports on this compound's half-life in cerebrospinal fluid?

  • Methodological Answer : Compare sampling techniques (e.g., microdialysis vs. CSF aspiration) and analytical methods (LC-MS/MS vs. ELISA). Control for circadian variations and co-administered drugs affecting clearance (e.g., probenecid for transporter inhibition) .

Ethical & Reporting Standards

Q. What documentation is critical for publishing this compound studies involving animal models?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines: report sample size justification, randomization, and blinding protocols. Provide HPLC chromatograms for compound purity and detailed stereochemical descriptors (e.g., Cahn-Ingold-Prelog priority) in supplementary materials .

Q. How to comply with FAIR data principles when sharing this compound datasets?

  • Methodological Answer : Use persistent identifiers (DOIs) for datasets, annotate metadata with controlled vocabularies (e.g., ChEBI for chemical properties), and deposit in domain-specific repositories (e.g., ChEMBL for binding affinities) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.